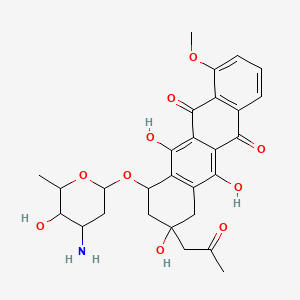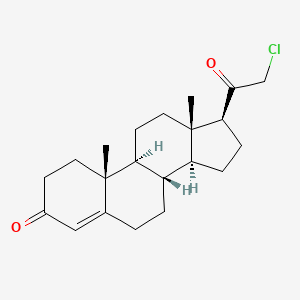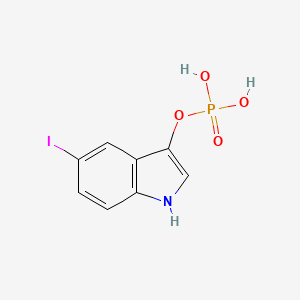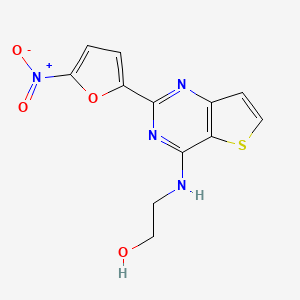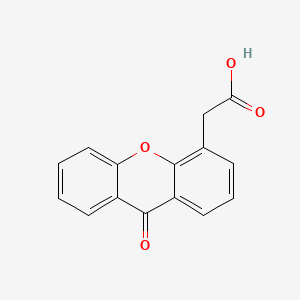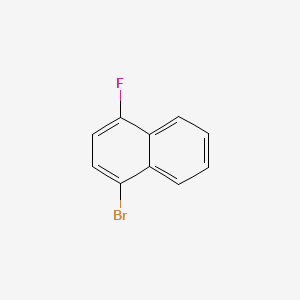
1-Bromo-4-fluoronaphthalene
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives and related compounds to 1-Bromo-4-fluoronaphthalene, such as 4-amino-1,8-dicyanonaphthalene derivatives and 1-acetyl-8-fluoronaphthalenes, has been explored. These processes involve nuanced reactions showcasing the compound's versatility in organic synthesis (Qian & Xiao, 2002); (Jaime-Figueroa et al., 2000).
Molecular Structure Analysis
A detailed Density Functional Theory (DFT) study on the vibrational spectra of this compound has been conducted, providing insights into its molecular structure through FTIR and FT-Raman spectra interpretations (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Chemical Reactions and Properties
This compound undergoes nucleophilic and electrophilic substitutions, reflecting its reactivity and the influence of fluorine and bromine atoms on its chemical behavior. These reactions highlight its potential as a versatile building block in organic synthesis (Coe, Pearl, & Tatlow, 1971).
Physical Properties Analysis
The synthesis and study of derivatives like 1-Bromo-4-(2,2-diphenylvinyl)benzene provide data on the photoluminescence properties in solution and solid states, demonstrating the compound's utility in materials science and its unique luminescent characteristics (Zuo-qi, 2015).
Applications De Recherche Scientifique
Vibrational Spectra Analysis : Krishnakumar, Prabavathi, and Muthunatesan (2008) conducted a density functional theory study to interpret the FTIR and FT-Raman spectra of 1-bromo 4-fluoronaphthalene. They used normal coordinate analysis to assign fundamental vibrational modes, contributing to a better understanding of the molecular structure and behavior of this compound (Krishnakumar, Prabavathi, & Muthunatesan, 2008).
Study of Metalation-Resistant Substituents : Leroux, Mangano, and Schlosser (2005) investigated the behavior of 1-fluoronaphthalene derivatives, focusing on their inertness towards base attack and their transformation into dibromo and difluoro binaphthyls. This study contributes to the understanding of the reactivity and potential applications of halogenated naphthalenes in organic synthesis (Leroux, Mangano, & Schlosser, 2005).
Fungal Metabolism Studies : Cerniglia, Miller, Yang, and Freeman (1984) explored the metabolism of 1-fluoronaphthalene by the fungus Cunninghamella elegans, highlighting the impact of a fluoro substituent on the metabolic pathways. This research is significant for understanding the environmental and biological interactions of fluorinated compounds (Cerniglia, Miller, Yang, & Freeman, 1984).
Transition Metal-Catalyzed Reactions : Guo, Kong, Kanno, He, Nakajima, and Takahashi (2006) studied the defluorination of 1-fluoronaphthalene using transition metal catalysts, contributing to the field of organometallic chemistry and the development of new synthetic methods (Guo et al., 2006).
Fluorogenic Labelling in Pharmaceutical Analysis : Gatti, Bousquet, Bonazzi, and Cavrini (1996) utilized 2-bromoacetyl-6-methoxynaphthalene, a related compound, as a fluorogenic labelling reagent for high-performance liquid chromatography (HPLC) analysis of pharmaceuticals. This application demonstrates the utility of bromo-fluoronaphthalene derivatives in analytical chemistry (Gatti, Bousquet, Bonazzi, & Cavrini, 1996).
Safety and Hazards
1-Bromo-4-fluoronaphthalene is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . Safety measures include wearing personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves .
Propriétés
IUPAC Name |
1-bromo-4-fluoronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrF/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUJZKBFENPOCH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187691 | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
341-41-3 | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=341-41-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000341413 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Bromo-4-fluoronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187691 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-bromo-4-fluoronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.850 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Furan, tetrahydro-2-[(phenylseleno)methyl]-](/img/structure/B1202226.png)



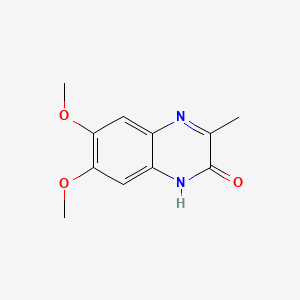
![4-[6-Hydroxy-4-(4-hydroxyphenyl)hexa-2,4-dien-3-yl]phenol](/img/structure/B1202234.png)

